molecular formula C22H19N3O4 B2947355 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide CAS No. 941914-82-5

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2947355
CAS No.: 941914-82-5
M. Wt: 389.411
InChI Key: RHAKQAAZQVZHFJ-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide typically involves the formation of the 1,3,4-oxadiazole ring through cyclization reactions. One common method involves the reaction of acylhydrazides with carbon disulfide in an alcoholic alkaline solution, followed by acidification of the reaction mixture

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with nucleic acids, enzymes, and proteins, leading to various biological effects. For example, it can inhibit the activity of enzymes involved in cancer cell proliferation, such as thymidylate synthase and topoisomerase II . The compound’s ability to bind to these targets is influenced by its structural features, including the presence of the naphthalene and dimethoxyphenyl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is unique due to the combination of the oxadiazole ring, naphthalene moiety, and dimethoxyphenyl group

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-27-18-11-10-16(12-19(18)28-2)21-24-25-22(29-21)23-20(26)13-15-8-5-7-14-6-3-4-9-17(14)15/h3-12H,13H2,1-2H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAKQAAZQVZHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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